1-Oxazol-2-yl-cyclopropylamine
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Overview
Description
1-Oxazol-2-yl-cyclopropylamine is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of 1-Oxazol-2-yl-cyclopropylamine can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This method allows for the stereospecific preparation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) to prepare oxazole-based compounds .
Chemical Reactions Analysis
1-Oxazol-2-yl-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Common reagents used in these reactions include Deoxo-Fluor®, manganese dioxide, and tosylmethylisocyanides. The major products formed from these reactions are typically oxazole derivatives with various substituents .
Scientific Research Applications
1-Oxazol-2-yl-cyclopropylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxazol-2-yl-cyclopropylamine involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring allows it to bind to various enzymes and receptors through non-covalent interactions, influencing biological processes such as cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1-Oxazol-2-yl-cyclopropylamine can be compared to other oxazole derivatives, such as:
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms at different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring, leading to different chemical properties and applications.
Benzoxazole: Features a fused benzene ring, which can enhance its stability and biological activity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields .
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6(1-2-6)5-8-3-4-9-5/h3-4H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUMXKHEPPOODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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